

Spectroscopic Profile of N-Methyldibutylamine: A Technical Guide

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Compound of Interest

Compound Name: *N-Methyldibutylamine*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methyldibutylamine**, a tertiary amine with applications in organic synthesis and materials chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **N-Methyldibutylamine** by providing information about the chemical environment of its hydrogen (^1H) and carbon (^{13}C) atoms.

^1H NMR Data

The proton NMR spectrum of **N-Methyldibutylamine** exhibits signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom.

Assignment	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz
CH ₃ -N	~2.2	Singlet	3H	-
N-CH ₂ -	~2.3	Triplet	4H	~7
-CH ₂ -CH ₂ -	~1.3-1.5	Multiplet	4H	-
-CH ₂ -CH ₃	~0.9	Triplet	6H	~7

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength.

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments in **N-Methyldibutylamine**.

Assignment	Chemical Shift (ppm)
CH ₃ -N	~42
N-CH ₂ -	~58
-CH ₂ -CH ₂ -	~30
-CH ₂ -CH ₃	~20
-CH ₂ -CH ₃	~14

Note: These are approximate chemical shifts and can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **N-Methyldibutylamine** is characterized by the absence of N-H stretching bands and the presence of C-H and C-N stretching and bending vibrations.

Frequency (cm ⁻¹)	Intensity	Assignment
2950-2800	Strong	C-H stretching (alkyl)
1465	Medium	C-H bending (methylene)
1380	Medium	C-H bending (methyl)
1260-1020	Medium	C-N stretching (tertiary amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **N-Methyldibutylamine**, with a molecular weight of 143.27 g/mol, the mass spectrum would show a molecular ion peak (M⁺) and various fragment ions.[\[1\]](#)

m/z	Relative Intensity	Possible Fragment
143	Moderate	[M] ⁺ (Molecular Ion)
128	High	[M-CH ₃] ⁺
100	High	[M-C ₃ H ₇] ⁺ (alpha-cleavage)
86	Moderate	[M-C ₄ H ₉] ⁺ (alpha-cleavage)
58	High	[CH ₃ N(CH ₂)] ⁺
44	Moderate	[CH ₃ NHCH ₂] ⁺

Note: The relative intensities are estimations and can vary based on the ionization method and energy.

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of **N-Methyldibutylamine**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **N-Methyldibutylamine**.

Materials:

- **N-Methyldibutylamine**
- Deuterated chloroform (CDCl_3)
- Tetramethylsilane (TMS)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- **Sample Preparation:** A solution of **N-Methyldibutylamine** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl_3 in a clean, dry vial. A small amount of TMS is added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.
- **Instrument Setup:** The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl_3 . The sample is shimmed to achieve a homogeneous magnetic field.
- **^1H NMR Acquisition:** A standard one-pulse ^1H NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , more scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat **N-Methyldibutylamine**.

Materials:

- **N-Methyldibutylamine** (liquid)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for a neat liquid sample.

Procedure:

- **Sample Preparation (ATR):** A small drop of liquid **N-Methyldibutylamine** is placed directly onto the ATR crystal.
- **Sample Preparation (Neat Liquid Cell):** A drop of the liquid is placed between two salt plates to form a thin film.^[1]
- **Background Spectrum:** A background spectrum of the empty ATR crystal or clean salt plates is recorded to subtract atmospheric and instrument-related absorptions.
- **Sample Spectrum:** The IR spectrum of the sample is recorded, typically in the range of 4000 to 400 cm^{-1} . A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the retention time and mass spectrum of **N-Methyldibutylamine**.

Materials:

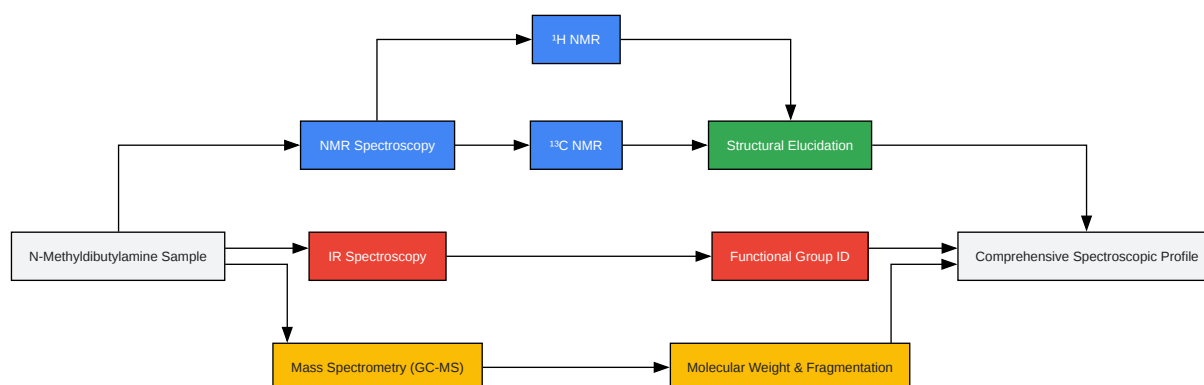
- **N-Methyldibutylamine**
- A suitable solvent (e.g., dichloromethane or hexane)
- GC-MS instrument equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source.

Procedure:

- **Sample Preparation:** A dilute solution of **N-Methyldibutylamine** (e.g., 100 ppm) is prepared in the chosen solvent.
- **GC Method:**
 - **Injector:** The injector temperature is set to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C). A small volume (e.g., 1 µL) of the sample is injected in split or splitless mode.
 - **Oven Program:** A temperature program is used to separate the analyte from any impurities. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp up to 250 °C at a rate of 10-20 °C/min.
 - **Carrier Gas:** Helium is typically used as the carrier gas with a constant flow rate (e.g., 1 mL/min).
- **MS Method:**
 - **Ionization:** Electron Ionization (EI) at 70 eV is commonly used.
 - **Mass Analyzer:** The mass analyzer (e.g., a quadrupole) is set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-200).
 - **Transfer Line and Ion Source Temperature:** These are typically maintained at around 230 °C and 200 °C, respectively.
- **Data Analysis:** The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of **N-Methyldibutylamine**. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **N-Methyldibutylamine**.



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Caption: Workflow for the Spectroscopic Analysis of **N-Methyldibutylamine**.

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References

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